Itrocinonide is derived from the steroid structure, specifically designed to enhance its efficacy and reduce side effects compared to other corticosteroids. It belongs to the class of glucocorticoids, which are characterized by their potent anti-inflammatory properties. The classification of Itrocinonide can be summarized as follows:
The synthesis of Itrocinonide involves several chemical reactions that modify the steroid backbone to enhance its therapeutic profile. The primary methods for synthesizing Itrocinonide include:
Technical details of these methods often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Itrocinonide can be described using its chemical formula and structural representation.
The structure consists of a steroid nucleus with a chlorine atom substituent, which enhances its potency as an anti-inflammatory agent. The detailed structural analysis reveals:
Itrocinonide undergoes various chemical reactions that contribute to its pharmacological effects:
These reactions are essential in understanding the pharmacokinetics and dynamics of Itrocinonide.
The mechanism of action of Itrocinonide primarily involves binding to glucocorticoid receptors in target tissues. This binding leads to:
Data from various studies indicate that Itrocinonide exhibits a significant reduction in inflammatory markers when applied topically.
The physical and chemical properties of Itrocinonide are critical for its formulation and application:
These properties influence its effectiveness as a topical agent and dictate formulation strategies.
Itrocinonide is utilized in various scientific and medical applications:
Systematic Nomenclature:
Structural Classification:Itrocinonide belongs to the androstane corticosteroid subclass, featuring:1. Core Modifications:- 6α,9α-Difluoro substitutions enhancing glucocorticoid receptor affinity [4].- Cyclic 16,17-R-acetal with butyraldehyde (unlike acetone-derived acetals in analogues) [4].2. Esterification:- 21-position esterification with (S)-1-[(ethoxycarbonyl)oxy]ethyl group—a prodrug moiety designed for controlled hydrolysis [4] [8].
Table 1: Key Identifiers of Itrocinonide
Property | Value |
---|---|
Molecular Weight | 568.611 g/mol |
InChIKey | GCELVROFGZYBHY-JUVXQCODSA-N |
SMILES | CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4CC@@HF |
Itrocinonide emerged from late 20th-century efforts to optimize corticosteroid pharmacokinetics:
Physicochemical Parameters:
Degradation Pathways:
Itrocinonide’s structure diverges from classical corticosteroids through deliberate ester and acetal modifications:
Table 2: Structural Comparison with Analogous Corticosteroids
Feature | Itrocinonide | Ciprocinonide | Fluocinolone Acetonide |
---|---|---|---|
Molecular Formula | C₂₉H₃₈F₂O₉ | C₂₈H₃₄F₂O₇ | C₂₄H₃₀F₂O₇ |
C16-C17 Acetal | Butyraldehyde-derived | Acetone-derived | Acetone-derived |
C21 Modification | Ethoxycarbonyloxyethyl ester | Cyclopropanecarboxylate | Unmodified alcohol |
Lipophilicity | ↑↑↑ (Extended ester chain) | ↑↑ (Cyclic ester) | ↑ (Acetonide only) |
Functional Implications:1. Receptor Binding:- The 6α,9α-difluoro motif (shared with Ciprocinonide) augments GR affinity by 10-fold versus non-halogenated steroids [1] [5].2. Prodrug Activation:- Itrocinonide’s ethoxycarbonyloxyethyl chain enables tissue-specific hydrolysis—unlike Ciprocinonide’s cyclopropylcarboxylate, which resists enzymatic cleavage [1] [4].3. Spectral Identification:- Gas chromatography-mass spectrometry (GC-MS) distinguishes Itrocinonide via m/z 568.61 [M⁺] and fragment ions at m/z 467 (loss of –C₄H₅O₃) [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7